molecular formula C54H111B3O6 B14445461 2,4,6-Tris(octadecyloxy)-1,3,5,2,4,6-trioxatriborinane CAS No. 75232-51-8

2,4,6-Tris(octadecyloxy)-1,3,5,2,4,6-trioxatriborinane

Cat. No.: B14445461
CAS No.: 75232-51-8
M. Wt: 888.9 g/mol
InChI Key: GIPUZZCLWJNXQV-UHFFFAOYSA-N
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Description

2,4,6-Tris(octadecyloxy)-1,3,5,2,4,6-trioxatriborinane is a complex organic compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(octadecyloxy)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with octadecyloxy-substituted triazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and requires careful temperature regulation to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(octadecyloxy)-1,3,5,2,4,6-trioxatriborinane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of functionalized trioxatriborinanes.

Scientific Research Applications

2,4,6-Tris(octadecyloxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4,6-Tris(octadecyloxy)-1,3,5,2,4,6-trioxatriborinane exerts its effects involves its interaction with molecular targets through its boron centers. These interactions can influence various pathways, including catalytic cycles in chemical reactions and binding interactions in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(octadecyloxy)-1,3,5,2,4,6-trioxatriborinane stands out due to its long octadecyloxy chains, which impart unique solubility and stability characteristics. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.

Properties

CAS No.

75232-51-8

Molecular Formula

C54H111B3O6

Molecular Weight

888.9 g/mol

IUPAC Name

2,4,6-trioctadecoxy-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/C54H111B3O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58-55-61-56(59-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)63-57(62-55)60-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3

InChI Key

GIPUZZCLWJNXQV-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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